molecular formula C22H32ClNO3 B010334 9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride CAS No. 101710-82-1

9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride

Cat. No. B010334
M. Wt: 393.9 g/mol
InChI Key: SBJYTWQWLAYQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a synthetic derivative of the natural product gambogic acid and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. The compound has also been shown to modulate the activity of neurotransmitters and protect against oxidative stress.

Biochemical And Physiological Effects

9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. The compound has also been shown to modulate the activity of neurotransmitters and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of using 9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride in lab experiments is its high purity and high yield. The compound is also relatively stable and can be stored for extended periods. However, one of the limitations is the limited availability of the compound, which can make it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for research on 9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride. One area of research is the development of more efficient synthesis methods to increase the availability of the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride involves the reaction of gambogic acid with 3-bromophenylcyclopentylglycolic acid chloride in the presence of a base. The resulting compound is then treated with methyl iodide to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

CAS RN

101710-82-1

Product Name

9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride

Molecular Formula

C22H32ClNO3

Molecular Weight

393.9 g/mol

IUPAC Name

(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride

InChI

InChI=1S/C22H31NO3.ClH/c1-23-18-12-7-13-19(23)15-20(14-18)26-21(24)22(25,17-10-5-6-11-17)16-8-3-2-4-9-16;/h2-4,8-9,17-20,25H,5-7,10-15H2,1H3;1H

InChI Key

SBJYTWQWLAYQLA-UHFFFAOYSA-N

SMILES

C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.[Cl-]

Canonical SMILES

C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.[Cl-]

synonyms

(9-methyl-9-azoniabicyclo[3.3.1]non-7-yl) 2-cyclopentyl-2-hydroxy-2-ph enyl-acetate chloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.